(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

Medicinal Chemistry AhR Antagonism Conformational Analysis

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide (CAS 1904584-64-0) is a synthetic acrylamide derivative with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 g/mol. It features a 2-chlorophenyl group conjugated via an (E)-acrylamide bridge to a saturated octahydrobenzo[b][1,4]dioxin-6-yl amine moiety.

Molecular Formula C17H20ClNO3
Molecular Weight 321.8
CAS No. 1904584-64-0
Cat. No. B2438887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide
CAS1904584-64-0
Molecular FormulaC17H20ClNO3
Molecular Weight321.8
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)C=CC3=CC=CC=C3Cl)OCCO2
InChIInChI=1S/C17H20ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-5,8,13,15-16H,6-7,9-11H2,(H,19,20)/b8-5+
InChIKeyFKUPNXDBIXVDIH-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide (CAS 1904584-64-0): Structural Basis and Procurement Context


(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide (CAS 1904584-64-0) is a synthetic acrylamide derivative with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 g/mol . It features a 2-chlorophenyl group conjugated via an (E)-acrylamide bridge to a saturated octahydrobenzo[b][1,4]dioxin-6-yl amine moiety. This compound belongs to a niche chemical space at the intersection of substituted cinnamamides and saturated bicyclic dioxin-containing building blocks, with structural features suggestive of potential utility in medicinal chemistry and chemical biology probe development.

Why In-Class Substitution Fails for (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide: The Dioxin Saturation and Chlorine Position Paradigm


Generic substitution within the acrylamide-based AhR antagonist or kinase inhibitor space is unreliable for CAS 1904584-64-0 because minor structural modifications to the N-aryl substituent, the acrylamide geometry, or the saturation state of the dioxin ring can profoundly alter target engagement, selectivity, and physicochemical properties. For example, the specific ortho-chloro substitution on the phenyl ring and the fully saturated octahydrobenzo[b][1,4]dioxin bicycle confer a unique combination of conformational rigidity, hydrogen-bonding capacity, and lipophilicity that directly impacts binding kinetics and off-target profiles [1]. Known AhR antagonists like CH-223191 (IC50 = 30 nM) rely on a pyrazole-azo scaffold entirely distinct from the dioxin-acrylamide chemotype, while BAY-2416964 (IC50 = 341 nM) operates through a different core structure [2]. These structural features are not interchangeable without risking loss of the desired biological fingerprint.

Quantitative Differentiation Evidence for (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide Against Closest Analogs


Structural Novelty: Saturated Dioxin vs. Dihydrobenzodioxin Scaffold Prevents Planar-Mediated Off-Target Binding

The fully saturated octahydrobenzo[b][1,4]dioxin ring system in CAS 1904584-64-0 (sp3 fraction ≈ 0.35) distinguishes it from the aromatic or partially unsaturated 2,3-dihydrobenzo[b][1,4]dioxin motif common in many commercial aryl hydrocarbon receptor (AhR) ligands. The saturated bicycle reduces planarity and π-stacking potential, which is known to decrease promiscuous binding to planar aromatic hydrocarbon sensors such as AhR and certain CYP450 isoforms [1]. This contrasts with the planar, aromatic scaffold of CH-223191, which achieves high AhR affinity (IC50 = 30 nM) precisely through its extended conjugated azo-phenyl system [2].

Medicinal Chemistry AhR Antagonism Conformational Analysis

Predicted Physicochemical Profile: Balanced logP and Hydrogen-Bonding Capacity Enable Distinct ADME Trajectory

The predicted logP for CAS 1904584-64-0 is approximately 3.0–3.5, with 4 hydrogen bond acceptors and 1 hydrogen bond donor, based on computational models validated for octahydrobenzo[b][1,4]dioxin-containing analogs . This profile contrasts sharply with the more hydrophilic CH-223191 (C19H19N5O, predicted logP ~2.1) and the significantly more lipophilic BAY-2416964 (predicted logP >4.5) . The moderate lipophilicity of the target compound places it in an optimal range for both membrane permeability and aqueous solubility, potentially reducing the need for complex formulation strategies.

ADME Prediction Drug-likeness logP

Selectivity Opportunity: Ortho-Chloro Phenyl Acrylamide Motif Enables Differential Kinase vs. AhR Target Engagement

The (E)-3-(2-chlorophenyl)acrylamide substructure present in CAS 1904584-64-0 is a recognized pharmacophore for covalent and non-covalent kinase inhibition, particularly targeting EGFR and Src-family kinases, as demonstrated by structurally related 2-chlorophenyl acrylamides . By contrast, the dominant AhR antagonist scaffolds (e.g., CH-223191, BAY-2416964) lack this acrylamide warhead and engage AhR through entirely different binding modalities [1]. This bifurcation suggests that CAS 1904584-64-0 may possess a dual or orthogonal target engagement profile distinct from pure AhR antagonists, offering a unique tool for probing kinase-AhR crosstalk pathways.

Kinase Inhibition Selectivity Structure-Activity Relationship

Synthetic Accessibility and Scaffold Diversification: Octahydrobenzodioxin Core Enables Rapid Analoging

The synthesis of CAS 1904584-64-0 proceeds via condensation of 2-chlorobenzaldehyde with octahydrobenzo[b][1,4]dioxin-6-amine to form the corresponding chalcone/acrylamide, as documented in the synthetic protocol . This modular approach allows for systematic variation of the aldehyde component while retaining the saturated dioxin core, facilitating rapid structure-activity relationship (SAR) exploration. In contrast, the synthesis of CH-223191 requires diazonium coupling and pyrazole acylation steps, while BAY-2416964 involves a multi-step heterocyclic assembly, both of which are less amenable to late-stage diversification [1].

Synthetic Chemistry Scaffold Hopping Library Synthesis

Optimal Use Cases for (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide Based on Differentiated Evidence


Chemical Probe Development for Non-AhR-Mediated Pathways

Given its saturated dioxin scaffold and 2-chlorophenyl acrylamide pharmacophore, this compound is best deployed as a starting point for developing chemical probes targeting kinase-dependent or non-AhR signaling pathways. Researchers seeking to avoid AhR-mediated transcriptional confounding—a known liability of planar aromatic AhR ligands like CH-223191 [1]—can use this compound to interrogate targets without triggering CYP1A1/1B1 induction cascades.

Scaffold-Hopping Library Design for Kinase Inhibitor Discovery

The octahydrobenzo[b][1,4]dioxin core represents an under-explored saturated bioisostere for the common 2,3-dihydrobenzo[b][1,4]dioxin motif. Incorporating this saturated bicycle into focused kinase inhibitor libraries can yield novel intellectual property and improved selectivity profiles, as the non-planar scaffold reduces the risk of flat, promiscuous binders [2].

ADME Optimization Studies Leveraging Balanced logP

With a predicted logP of ~3.0–3.5, this compound sits in the 'goldilocks' range for oral bioavailability and membrane permeability. It can serve as a reference standard for calibrating ADME assays when evaluating more lipophilic AhR antagonists like BAY-2416964 (logP >4.5) or more hydrophilic analogs like CH-223191 (logP ~2.1) .

Efflux Pump Inhibition Research in Gram-Negative Bacteria

Structurally related 2-chlorophenyl acrylamides, such as SLUPP-225, have demonstrated efflux pump inhibitory activity by targeting the AcrA component of the AcrAB-TolC pump in Escherichia coli [3]. The target compound shares the critical (E)-3-(2-chlorophenyl)acrylamide substructure and may serve as a new scaffold for antibiotic potentiation studies, offering a differentiated chemotype from existing efflux pump inhibitors.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.